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molecular formula C6H4BrFO2 B574072 3-Bromo-6-fluorobenzene-1,2-diol CAS No. 186589-83-3

3-Bromo-6-fluorobenzene-1,2-diol

Cat. No. B574072
M. Wt: 206.998
InChI Key: KDNIPXAMGPMTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09149038B2

Procedure details

3-Bromo-6-fluoro-2-hydroxybenzaldehyde (9.0 g, 41 mmol, prepared according to Castro, Alfred C.; Depew, Kristopher M.; Grogan, Michael J.; Holson, Edward B.; Hopkins, Brian T.; Johannes, Charles W.; Keaney, Gregg F.; Koney, Nii O.; Liu, Tao; Mann, David A.; Nevalainen, Marta; Peluso, Stephane; Perez, Lawrence Blas; Snyder, Daniel A.; Tibbitts, Thomas T., WO 2008024337 A2) was stirred in 1.0 M NaOH (47 mL) and treated with hydrogen peroxide (6%; 49 g, 86 mmol). External cooling was applied to keep the temperature controlled below 50° C. After 2 h total stirring, the mixture was stirred with a solution of NaHSO3 in 50 mL water and extracted with ethyl acetate (2×75 mL). The combined extracts were washed with saturated NaCl (20 mL), dried (Na2SO4) and evaporated. The catechol derivative, as a dark orange liquid, was carried to the next step without further purification (8.9 g, qt): EIMS m/z 206.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2008024337 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
47 mL
Type
solvent
Reaction Step Two
Quantity
49 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:11])=[C:4]([C:7]([F:10])=[CH:8][CH:9]=1)C=O.OO.[OH:14]S([O-])=O.[Na+]>[OH-].[Na+].O>[Br:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[C:4]([OH:14])[C:3]=1[OH:11] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C=O)C(=CC1)F)O
Step Two
Name
2008024337 A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
47 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
49 g
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
External cooling
CUSTOM
Type
CUSTOM
Details
controlled below 50° C
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×75 mL)
WASH
Type
WASH
Details
The combined extracts were washed with saturated NaCl (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The catechol derivative, as a dark orange liquid, was carried to the next step without further purification (8.9 g, qt)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=C(C(=C(C=C1)F)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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